5-Methylisoxazole-3-carboxylic acid

Catalog No.
S749825
CAS No.
3405-77-4
M.F
C5H5NO3
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-3-carboxylic acid

CAS Number

3405-77-4

Product Name

5-Methylisoxazole-3-carboxylic acid

IUPAC Name

5-methyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)

InChI Key

BNMPIJWVMVNSRD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)O

Synonyms

3-Carboxy-5-methylisoxazole; 5-Methyl-1,2-oxazole-3-carboxylic Acid; 5-Methyl-3-isoxazolecarboxylic Acid

Canonical SMILES

CC1=CC(=NO1)C(=O)O

Synthesis of Heterocyclic Compounds

-Methylisoxazole-3-carboxylic acid serves as a building block for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. These compounds possess diverse applications in medicinal chemistry, materials science, and agriculture.

  • Raf Kinase Inhibitors: Studies have explored the use of 5-methylisoxazole-3-carboxylic acid in the preparation of aminopyrazole amide derivatives, which act as Raf kinase inhibitors. Raf kinases are enzymes involved in cell signaling pathways, and their inhibition holds promise for developing cancer therapies, particularly for melanoma [].

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound characterized by its isoxazole ring structure, featuring a methyl group and a carboxylic acid functional group. Its molecular formula is C₅H₅NO₃, with a molecular weight of approximately 127.10 g/mol. The compound is soluble in various organic solvents and exhibits high bioavailability, making it a subject of interest in pharmaceutical chemistry and organic synthesis .

, including:

  • Esterification: It can react with alcohols to form esters, often facilitated by acid catalysts.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-methylisoxazole.
  • Aza-Michael Addition: This compound can act as a nucleophile in Click chemistry reactions, particularly in the formation of aminopyrazole derivatives .

Research indicates that 5-Methylisoxazole-3-carboxylic acid possesses notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate various biological pathways. The compound's structure allows it to interact with specific biological targets, which may lead to therapeutic applications in treating diseases related to inflammation and possibly cancer .

Several methods are employed for synthesizing 5-Methylisoxazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted hydrazines and α,β-unsaturated carbonyl compounds, cyclization can yield the desired isoxazole ring.
  • Carboxylation: Methylisoxazole can be converted into 5-Methylisoxazole-3-carboxylic acid through carboxylation reactions using carbon dioxide under basic conditions.
  • Direct Functionalization: Methods involving the direct introduction of the carboxylic acid group onto an existing isoxazole framework have also been reported .

5-Methylisoxazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Utilized as a building block for drug development due to its biological activity.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals owing to its biological properties .

Studies on the interactions of 5-Methylisoxazole-3-carboxylic acid with biological macromolecules suggest that it may bind to specific receptors or enzymes, influencing their activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess safety and efficacy for clinical applications .

Several compounds share structural similarities with 5-Methylisoxazole-3-carboxylic acid. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity ScoreNotable Features
5-(tert-Butyl)isoxazole-3-carboxylic acid90607-21-90.91Contains a bulky tert-butyl group affecting solubility and reactivity.
5-Cyclopropylisoxazole-3-carboxylic acid110256-15-00.88Features a cyclopropyl ring which may influence biological activity differently.
5-Phenylisoxazole-3-carboxylic acid14441-90-80.82The phenyl group may enhance lipophilicity and alter interaction profiles.
Methyl 5-(tert-butyl)isoxazole-3-carboxylate517870-22-30.84An ester derivative that may exhibit different reactivity compared to the acid form.
5-(Furan-2-yl)isoxazole-3-carboxylic acid98434-06-10.77Incorporates a furan ring, potentially impacting its electronic properties and reactivity.

The uniqueness of 5-Methylisoxazole-3-carboxylic acid lies in its specific functional groups that confer distinct biological activities and chemical reactivity compared to these similar compounds.

5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) is a heterocyclic compound with a five-membered isoxazole ring substituted at positions 3 and 5 with a carboxylic acid and methyl group, respectively. Its structural simplicity and reactivity have made it a cornerstone in synthetic organic chemistry, particularly in the development of bioactive molecules. Early studies recognized the isoxazole ring’s potential in forming complex heterocyclic systems due to its electron-deficient nature and aromatic stability. Historical significance is tied to its role in synthesizing immunosuppressants like leflunomide, where the acid serves as a key intermediate.

The compound’s utility expanded as researchers explored its participation in cycloaddition reactions and functional group transformations. Recent advances in transition metal-catalyzed synthesis and green chemistry methodologies have further solidified its position in modern drug discovery.

Current Research Landscape and Areas of Investigation

Modern research focuses on optimizing synthetic routes, exploring novel applications, and understanding structure-activity relationships (SAR). Key areas include:

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents.
  • Heterocyclic Fusion: Employed in constructing fused isoxazole systems with enhanced bioactivity.
  • Biological Derivatives: Incorporation into triazole-triazine hybrids and coumarin-based scaffolds for antimicrobial and anticancer agents.

Recent reviews highlight its versatility in multi-targeted drug design, emphasizing its role in addressing unmet therapeutic needs.

Structural Significance in Heterocyclic Chemistry

The isoxazole ring’s aromaticity and electron deficiency enable diverse reactivity. The 3-carboxylic acid group facilitates:

  • Esterification: Formation of reactive esters for nucleophilic substitutions.
  • Amidation: Coupling with amines to generate bioactive derivatives.
  • Functional Group Interconversion: Reduction to alcohols or oxidation to ketones.

The methyl group at position 5 modulates electronic properties, influencing regioselectivity in reactions.

PropertyValueSource
Molecular FormulaC₅H₅NO₃
Molecular Weight127.10 g/mol
Melting Point168°C
SolubilitySlightly soluble in DMSO, methanol

XLogP3

0.7

UNII

YZP807C30G

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4857-42-5
3405-77-4

Wikipedia

5-methyl-1,2-oxazole-3-carboxylic acid

Dates

Modify: 2023-08-15

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